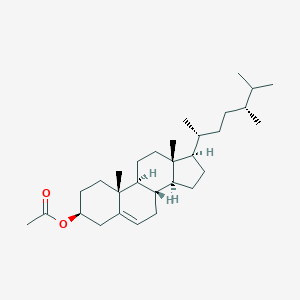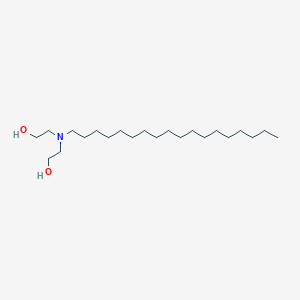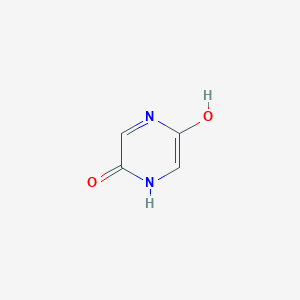
Pyrazin-2,5-diol
Übersicht
Beschreibung
Pyrazine-2,5-diol, also known as 2,5-pyrazinediol, is a pyrazine substituted by a hydroxy group at positions 2 and 5 . It has a CAS Number of 134434-28-9 and a molecular weight of 112.09 .
Molecular Structure Analysis
The molecular structure of pyrazine-2,5-diol consists of a six-membered aromatic ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The InChI code for this compound is 1S/C4H4N2O2/c7-3-1-5-4 (8)2-6-3/h1-2H, (H,5,8) (H,6,7) .
Physical And Chemical Properties Analysis
Pyrazine-2,5-diol is a colorless solid with a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The storage temperature is between 28 C .
Wissenschaftliche Forschungsanwendungen
Pharmakologische Aktivität
Pyrazinderivate, einschließlich Pyrazin-2,5-diol, sind für ihre breiten pharmakologischen Aktivitäten bekannt. Sie wurden als Antimykobakterien, Antibakterien, Antimykotika, Antidiabetika, Diuretika, Antikrebsmittel, Antivirale, Analgetika und Entzündungshemmer identifiziert . Diese Aktivitäten machen this compound zu einem wertvollen Gerüst in der Arzneimittelforschung und -entwicklung.
Parfümerie- und Lebensmittelindustrie
Die einzigartige Struktur von this compound ermöglicht es, als wichtiges Gerüst in der Parfümerie und Lebensmittelindustrie eingesetzt zu werden. Seine Derivate können wünschenswerte Aromen und Duftstoffe verleihen und die sensorischen Eigenschaften verschiedener Produkte verbessern .
Synthesewege und biologische Aktivitäten
Neuere Fortschritte in den Synthesewegen von Pyrazinderivaten haben ihre biologischen Anwendungen erweitert. This compound dient als Grundstruktur für die Synthese von Verbindungen mit signifikanter pharmakologischer Aktivität, wie z. B. Antituberkulosemittel und Antidiabetika .
Totalsynthese und Arzneimittelforschung
This compound ist eine Plattform für innovative Totalsyntheseansätze und Arzneimittelforschungsaktivitäten. Sein Reaktivitätsprofil wird in Programmen der pharmazeutischen Chemie genutzt, um neue Therapeutika mit potenziellen Werten in der Behandlung von Krankheiten zu entwickeln .
Chemische Biologie und Reaktivitätsprofile
Die chemische Biologie von this compound ist von großem Interesse aufgrund seiner unterschiedlichen Reaktivitätsprofile. Diese Eigenschaften werden bei der Entwicklung synthetischer Methoden und Fortschritten in der chemischen Biologieforschung genutzt .
Biomimetische Synthese
This compound-Derivate können durch biomimetische Prozesse synthetisiert werden. Dieser Ansatz beinhaltet die Homodimerisierung von α-Aminoaldehyden und anschliessende Oxidation an der Luft, was zur Bildung von 2,5-disubstituierten Pyrazinalkaloiden führt .
Heterocyclische Chemie
Als heterocyclische Verbindung wird this compound wegen seiner interessanten chemischen Eigenschaften und potenziellen Anwendungen in der heterocyclischen Chemie untersucht. Dieses Gebiet befasst sich mit der Synthese und Funktionalisierung von Heterocyclen, die in vielen biologischen Prozessen von entscheidender Bedeutung sind .
Gerüst für funktionalisierte Verbindungen
This compound dient als Gerüst für hochfunktionalisierte Verbindungen. Seine Derivate werden hinsichtlich ihrer vielfältigen biologischen Aktivitäten und potenziellen Verwendung in verschiedenen therapeutischen Bereichen untersucht .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrazine-2,5-diol, a derivative of pyrazine, is a biologically active compound . Pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrazine-containing kinase inhibitors interact with an amino acid in the hinge region of the kinase protein . More research is needed to elucidate the specific mode of action of Pyrazine-2,5-diol.
Biochemical Pathways
Pyrazine derivatives have been found to affect various biological pathways, depending on their specific targets
Result of Action
Pyrazine derivatives have been found to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular changes .
Biochemische Analyse
Biochemical Properties
Pyrazine-2,5-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme sodium-dependent noradrenaline transporter (SLC6A2), which is a significant regulator of adrenergic neurotransmitters . This interaction helps in lowering blood pressure and regulating cardiovascular functions. Additionally, pyrazine-2,5-diol has been studied for its potential to degrade nicotine through interactions with the aerobic bacterium Arthrobacter nicotinovorans .
Cellular Effects
Pyrazine-2,5-diol influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the sodium-dependent noradrenaline transporter can influence adrenergic signaling pathways, thereby affecting cardiovascular functions . Moreover, pyrazine-2,5-diol’s role in nicotine degradation suggests its potential impact on cellular metabolism related to nicotine processing .
Molecular Mechanism
The molecular mechanism of pyrazine-2,5-diol involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with the sodium-dependent noradrenaline transporter involves binding to the transporter protein, which in turn affects the transport of noradrenaline across cell membranes . This binding interaction can lead to the inhibition or activation of downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrazine-2,5-diol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazine-2,5-diol remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term studies in vitro and in vivo have indicated that pyrazine-2,5-diol can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of pyrazine-2,5-diol vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as lowering blood pressure and aiding in nicotine degradation . At higher doses, pyrazine-2,5-diol can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
Pyrazine-2,5-diol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its role in nicotine degradation involves interactions with specific enzymes in the aerobic bacterium Arthrobacter nicotinovorans . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic process.
Transport and Distribution
Within cells and tissues, pyrazine-2,5-diol is transported and distributed through interactions with transporters and binding proteins. The sodium-dependent noradrenaline transporter is one such transporter that facilitates the movement of pyrazine-2,5-diol across cell membranes . This transport mechanism affects the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of pyrazine-2,5-diol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, pyrazine-2,5-diol may be localized to the cell membrane due to its interaction with the sodium-dependent noradrenaline transporter . This localization can affect its activity and function within the cell.
Eigenschaften
IUPAC Name |
5-hydroxy-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHRADXTTYICIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633423 | |
| Record name | 5-Hydroxypyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134434-28-9 | |
| Record name | 5-Hydroxypyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




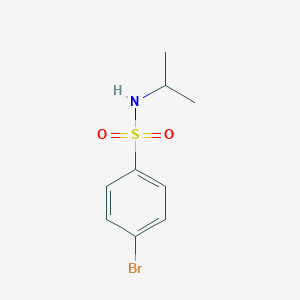
![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)
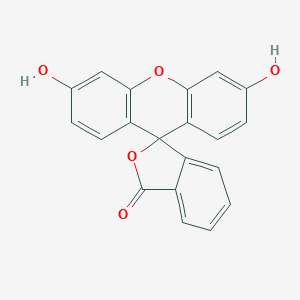
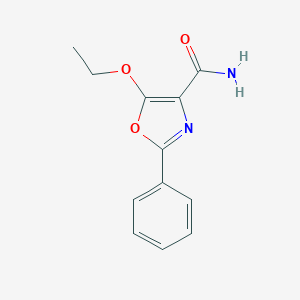


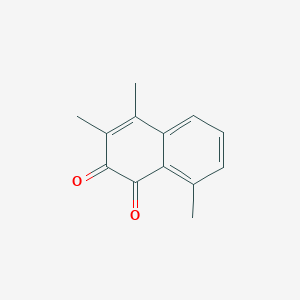
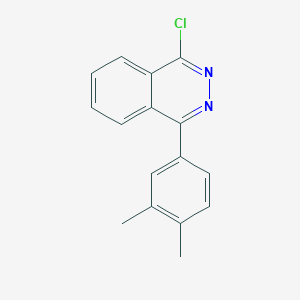
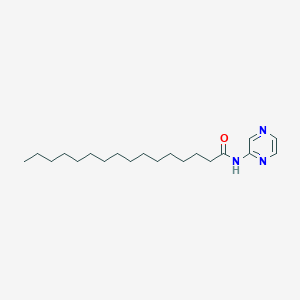
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
